molecular formula C10H11N3S2 B1272863 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 91129-85-0

5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B1272863
CAS No.: 91129-85-0
M. Wt: 237.3 g/mol
InChI Key: CCTQEHDMZKCPPK-UHFFFAOYSA-N
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Description

5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol is a sulfur-containing heterocyclic compound with a 1,3,4-thiadiazole backbone substituted at the 5-position by a 2-phenylethylamino group and at the 2-position by a thiol (-SH) group. This scaffold is notable for its versatility in medicinal chemistry, with applications ranging from antimicrobial agents to corrosion inhibitors.

Properties

IUPAC Name

5-(2-phenylethylamino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c14-10-13-12-9(15-10)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTQEHDMZKCPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387808
Record name 5-[(2-phenylethyl)amino]-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91129-85-0
Record name 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91129-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-phenylethyl)amino]-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol (CAS Number: 91129-85-0) is a bioactive compound belonging to the thiadiazole family. Its molecular formula is C10H11N3S2, and it has garnered attention for its potential therapeutic applications due to its diverse biological activities, including cytotoxicity against cancer cells and antimicrobial properties.

  • Molecular Weight : 237.3 g/mol
  • Molecular Structure :
    • IUPAC Name : this compound
    • SMILES : Cc1nnc(s1)N(CC)c2ccccc2

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The following sections detail its cytotoxic effects on cancer cells and antimicrobial properties.

Cytotoxic Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. In particular:

  • Cytotoxic Effects :
    • The compound demonstrated growth inhibition in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines.
    • IC50 Values :
      • HCT116: IC50=3.29μg/mL\text{IC}_{50}=3.29\,\mu g/mL
      • H460: IC50=10μg/mL\text{IC}_{50}=10\,\mu g/mL
      • MCF-7: IC50=0.28μg/mL\text{IC}_{50}=0.28\,\mu g/mL .

The structure–activity relationship studies suggest that modifications to the phenyl ring significantly impact the compound's cytotoxic potency.

Table 1: Cytotoxicity of Thiadiazole Derivatives

Cell LineIC50 Value (μg/mL\mu g/mL)Reference
HCT1163.29
H46010
MCF-70.28

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Studies have reported:

  • Antibacterial Effects :
    • Compounds with similar thiadiazole structures displayed activity against various bacterial strains such as Salmonella typhi and Escherichia coli.
    • The zone of inhibition ranged from 15–19 mm at a concentration of 500 μg/disk for certain derivatives .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Bacterial StrainZone of Inhibition (mm)Concentration (μg/disk)Reference
Salmonella typhi15–19500
Escherichia coliVariableVariable

The mechanisms underlying the biological activities of thiadiazoles are still under investigation. However, studies suggest that:

  • Cytotoxic Mechanism :
    • Induction of apoptosis in cancer cells through interaction with cellular targets like tubulin and disruption of microtubule formation.
    • Evidence from docking studies supports the binding affinity of these compounds to tubulin .
  • Antimicrobial Mechanism :
    • The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

  • Study on Anticancer Activity :
    • A recent study evaluated a series of thiadiazole derivatives for their anticancer activity against multiple tumor types, revealing promising results with several compounds exhibiting significant growth inhibition across various cell lines .
  • Antimicrobial Efficacy :
    • A clinical trial assessed the antibacterial properties of a novel derivative against resistant strains of bacteria, demonstrating effective inhibition comparable to conventional antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations on the 1,3,4-Thiadiazole Core

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Compound Name Substituent at Position 5 Key Properties/Applications References
5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol 2-Phenylethylamino Antibacterial activity (lincomycin derivatives)
5-(Cyclohexylamino)-1,3,4-thiadiazole-2-thiol Cyclohexylamino Anticandidal activity (oxadiazole hybrids)
5-(Ethylamino)-1,3,4-thiadiazole-2-thiol Ethylamino Antioxidant activity (DPPH scavenging)
5-[(4-Fluorobenzyl)amino]-1,3,4-thiadiazole-2-thiol 4-Fluorobenzylamino Enhanced metabolic stability (fluorine substitution)
5-Amino-1,3,4-thiadiazole-2-thiol (AMT) Amino (-NH2) Corrosion inhibition (metal surfaces)

Key Observations :

  • Electron-Withdrawing Effects : Fluorine in 4-fluorobenzyl derivatives enhances metabolic stability and binding affinity via electronic effects .
  • Biological Activity: Cyclohexylamino derivatives exhibit antifungal properties, while ethylamino analogues show antioxidant efficacy, indicating substituent-dependent activity .
Antimicrobial Activity
  • The target compound’s derivatives (e.g., lincomycin hybrids) inhibit bacterial growth, with MIC values comparable to vancomycin against Gram-positive strains .
  • In contrast, 5-(2-nitrophenyl)-1,3,4-thiadiazole-2-thiol derivatives show broader-spectrum activity, including antifungal action .
Antioxidant Properties
  • Ethylamino and glycosyl derivatives exhibit DPPH radical scavenging activity (IC50: 12–45 μM), surpassing ceftriaxone (IC50: 85 μM) .
Corrosion Inhibition
  • AMT (5-amino-1,3,4-thiadiazole-2-thiol) demonstrates 92% inhibition efficiency on steel at 1 mM, while phenylethyl-substituted analogues may offer enhanced adsorption due to aromatic π-interactions .

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